Ansamitocin P3 vs. Maytansine: 35-Fold Greater Potency in MCF-7 Breast Cancer Cells
Ansamitocin P3 demonstrates significantly higher potency than its parent molecule, maytansine. In MCF-7 breast cancer cells, Ansamitocin P3 exhibits an IC50 of 20±2 pM, compared to a reported IC50 of 710 pM for maytansine [1]. This represents a ~35.5-fold increase in potency, directly attributable to the C3 ester side chain modification, a critical differentiator for payload selection in ADC development where maximal intracellular toxicity at minimal dosing is paramount.
| Evidence Dimension | Antiproliferative potency |
|---|---|
| Target Compound Data | IC50 = 20±2 pM |
| Comparator Or Baseline | Maytansine; IC50 = 710 pM |
| Quantified Difference | ~35.5-fold lower IC50 (higher potency) |
| Conditions | MCF-7 human breast cancer cell line; in vitro proliferation assay |
Why This Matters
For ADC development, a payload with picomolar potency enables lower systemic doses and potentially reduces off-target toxicity, directly influencing clinical candidate selection.
- [1] Combined Muta‐ and Semisynthesis: A Powerful Synthetic Hybrid Approach to Access Target Specific Antitumor Agents Based on Ansamitocin P3. Chemistry. 2012;18(7):1914-1920. doi: 10.1002/chem.201101640. View Source
